![molecular formula C15H15BrO2 B1453403 6-Bromo-1-(tetrahydropyran-2-yl)naphthalen-2-ol CAS No. 1133116-41-2](/img/structure/B1453403.png)
6-Bromo-1-(tetrahydropyran-2-yl)naphthalen-2-ol
Overview
Description
“6-Bromo-1-(tetrahydropyran-2-yl)naphthalen-2-ol” is a chemical compound with the molecular formula C15H15BrO2 and a molecular weight of 307.2 . It’s used for proteomics research .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C15H15BrO2/c16-11-5-6-12-10 (9-11)4-7-13 (17)15 (12)14-3-1-2-8-18-14/h4-7,9,14,17H,1-3,8H2 .Scientific Research Applications
Proteomics Research
6-Bromo-1-(tetrahydropyran-2-yl)naphthalen-2-ol is utilized in proteomics research, where it may serve as a precursor or a reagent in the synthesis of complex molecules used for protein analysis . Its role in proteomics can be pivotal in understanding protein interactions, post-translational modifications, and protein functions within biological systems.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in drug design and synthesis . Its structural features, such as the bromine atom and the tetrahydropyran ring, could be critical in the development of pharmacophores for target molecule interaction.
Materials Science
The application of 6-Bromo-1-(tetrahydropyran-2-yl)naphthalen-2-ol in materials science includes its use as a synthetic intermediate in creating novel organic compounds with specific optical or electronic properties . These materials could be used in the development of new sensors, organic semiconductors, or photovoltaic cells.
Environmental Science
Researchers may investigate the use of this compound in environmental science, particularly in the study of organic pollutants. Its brominated aromatic structure could make it a model compound for understanding the environmental fate and transport of similar organic contaminants .
Analytical Chemistry
In analytical chemistry, 6-Bromo-1-(tetrahydropyran-2-yl)naphthalen-2-ol could be employed as a standard or reference compound in chromatographic analysis and mass spectrometry . This helps in the quantification and identification of complex mixtures in various samples.
Organic Synthesis
This compound finds significant use in organic synthesis, serving as a versatile intermediate for the construction of more complex organic molecules . Its reactivity, particularly the presence of the bromine atom, allows for various functional group transformations and coupling reactions essential in synthetic chemistry.
Pharmacology
In pharmacology, 6-Bromo-1-(tetrahydropyran-2-yl)naphthalen-2-ol may be studied for its pharmacokinetic properties and its potential as a lead compound in drug discovery . Its molecular framework could be modified to enhance drug-like properties, such as solubility, stability, and bioavailability.
properties
IUPAC Name |
6-bromo-1-(oxan-2-yl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c16-11-5-6-12-10(9-11)4-7-13(17)15(12)14-3-1-2-8-18-14/h4-7,9,14,17H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAOATBDNGAXIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=C(C=CC3=C2C=CC(=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675020 | |
Record name | 6-Bromo-1-(oxan-2-yl)naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(tetrahydropyran-2-yl)naphthalen-2-ol | |
CAS RN |
1133116-41-2 | |
Record name | 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-(oxan-2-yl)naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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